Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate typically involves the bromination of isoindoline derivatives followed by the introduction of a cyano group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced using reagents like sodium cyanide (NaCN) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate often involve large-scale bromination and cyanation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted isoindoline derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxo derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Biological Studies: Employed in the development of inhibitors for enzymes such as dipeptidyl peptidase 8/9 (DPP8/9), which are involved in various biological processes.
Industrial Chemistry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate. For example, inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) derived from this compound can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-bromoisoindoline-2-carboxylate: Lacks the cyano group but shares similar structural features.
N-Boc-5-bromoindole: Contains a tert-butyl carbamate protecting group and a bromine atom on the indole ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A structurally related compound with different substituents.
Uniqueness
Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is unique due to the presence of both a bromine atom and a cyano group on the isoindoline ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-6-10(15)4-5-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3 |
InChI Key |
VCQHZYFTOIPRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=CC(=C2)Br |
Origin of Product |
United States |
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